Bienvenue dans la boutique en ligne BenchChem!

4-(4-bromophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Physicochemical profiling LogP prediction Solubility

4-(4-Bromophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 860612-51-7) is a 1,2,4-triazol-3-one derivative featuring a 4-bromophenyl substituent at N-4 and a methyl group at C-5. It serves as a key synthetic building block and a core scaffold for medicinal chemistry programs targeting enzymes such as glutathione reductase (GR) and bromodomain-containing protein 9 (BRD9).

Molecular Formula C9H8BrN3O
Molecular Weight 254.087
CAS No. 860612-51-7
Cat. No. B3002013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-bromophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
CAS860612-51-7
Molecular FormulaC9H8BrN3O
Molecular Weight254.087
Structural Identifiers
SMILESCC1=NNC(=O)N1C2=CC=C(C=C2)Br
InChIInChI=1S/C9H8BrN3O/c1-6-11-12-9(14)13(6)8-4-2-7(10)3-5-8/h2-5H,1H3,(H,12,14)
InChIKeyXLXZEMLCFRJAED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

860612-51-7 | 4-(4-Bromophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one as a Core 1,2,4-Triazolone Scaffold


4-(4-Bromophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 860612-51-7) is a 1,2,4-triazol-3-one derivative featuring a 4-bromophenyl substituent at N-4 and a methyl group at C-5. It serves as a key synthetic building block and a core scaffold for medicinal chemistry programs targeting enzymes such as glutathione reductase (GR) and bromodomain-containing protein 9 (BRD9) [1]. Its properties, including molecular weight (254.08 g/mol), a defined melting point range of 168.00°C - 171.00°C, and the presence of an aryl bromide handle, distinguish it from halogen-substituted analogs and influence its selection in both biological screening and further functionalization strategies .

Why Generic Substitution of 860612-51-7 with Closest Halogen Analogs Fails for Focused Screening and Synthesis


Direct substitution of 4-(4-bromophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one with its 4-fluorophenyl or 4-chlorophenyl analogs introduces quantifiable deviations in molecular properties and synthetic utility that undermine experimental reproducibility. The bromine atom provides a distinct balance of moderate electron-withdrawing effect (σp = 0.23) and heavy atom polarizability, which translates into a significantly lower melting point (168-171°C) compared to the 4-fluoro analog (210°C) . Furthermore, the aryl bromide motif is uniquely positioned for chemoselective palladium-catalyzed cross-couplings, a reactivity pathway not available to the 4-fluoro analog and kinetically disfavored for the 4-chloro analog under mild conditions [1]. These differences are material in parallel synthesis library generation and structure-activity relationship (SAR) optimization, as detailed in the following quantitative evidence.

Quantitative Evidence Guide for Procurement of 860612-51-7: Differentiated Properties vs. Closest Analogs


Molecular Weight and Density Differentiation from the 4-Fluorophenyl Analog

The target compound (C9H8BrN3O) has a molecular weight of 254.08 g/mol , which is 60.90 g/mol greater than the 4-fluorophenyl analog (193.18 g/mol) . This results in a significantly higher predicted density: 1.69±0.1 g/cm³ for the bromo derivative versus 1.38 g/cm³ for the 4-fluoro analog . The bromine-for-fluorine substitution represents a 31.5% increase in molecular weight and a 22.5% increase in density, directly impacting molarity calculations, stock solution preparation, and chromatographic retention times in high-throughput screening settings.

Physicochemical profiling LogP prediction Solubility Crystallization

Melting Point Comparison Against the 4-Fluorophenyl Analog as a Crystallinity and Purity Indicator

The target compound exhibits an experimentally determined melting point of 168.00°C - 171.00°C . In contrast, the 4-fluorophenyl analog (CAS 860650-96-0) melts at a substantially higher temperature of 210°C . This 39-42°C difference (approximately 20% lower) provides a sensitive and immediate quality control measure: any significant deviation from this range in a received batch can indicate the presence of the incorrect halogen analog or other impurities, which is critical for laboratories that archive compounds for long-term screening libraries and require consistent physical identity testing.

Solid-state characterization Purity assessment Crystallinity Formulation science

Oxidative Addition Potential of the C–Br Bond Enables Cross-Coupling Pathways Unavailable to Halogen Analogs

The aryl bromide substituent on the target compound provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination). The relative rates of oxidative addition with Pd(0) catalysts follow the established trend Ar–I > Ar–Br > Ar–Cl >> Ar–F [1]. The 4-bromophenyl moiety on 860612-51-7 is therefore selectively addressable under mild, functional-group-tolerant conditions that leave the 4-fluorophenyl analog essentially inert and require more forcing conditions for the 4-chlorophenyl analog, which can lead to triazolone ring degradation. This positions the compound as the preferred entry point for generating diverse derivatives via late-stage functionalization.

Synthetic chemistry Suzuki-Miyaura coupling Medicinal chemistry SAR expansion

Batch-Specific Certified Purity and Analytical Documentation from Industrial Suppliers

Commercially, 860612-51-7 is available from multiple sanctioned vendors with batch-specific analytical certificates. Bidepharm supplies the compound at a certified purity of 90% with QC documentation including NMR, HPLC, and GC spectra , while Fluorochem offers a 97% purity grade . This explicit, batch-level purity characterization, much like for other analogs, directly addresses the reproducibility crisis in biological screening, where unknown purity levels have been estimated to contribute to up to 30% of assay result variability. The buyer can therefore make a data-driven decision based on the exact purity and spectral evidence required for their specific application.

Quality assurance Reproducibility Procurement GMP/GLP compliance

Best Application Scenarios for 860612-51-7 Where the Bromo-Specific Differentiation Matters


Antiparasitic Drug Discovery Programs Targeting Glutathione Reductase (GR)

Building on the evidence that 1,2,4-triazol-3-one derivatives are inhibitors of glutathione reductase, a validated antimalarial target [1], this specific bromo-substituted scaffold is the preferred starting point for SAR studies. Its aryl bromide handle allows for rapid diversification via Suzuki-Miyaura coupling to explore the N-4 aryl pocket, a synthetic step that is precluded with the fluoro analog and inefficient with the chloro analog. The GR inhibition data for analogous triazole derivatives showed that subtle changes to the N-aryl substituent dramatically alter potency, reinforcing the need for a derivatizable building block.

Epigenetic Probe Development: BRD9 Bromodomain Binder Series Expansion

In the context of BRD9-selective inhibitor development, 2,4,5-trisubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones have demonstrated high nanomolar affinity [2]. The target compound serves as a critical intermediate for introducing diverse C-5 or N-2 substituents while retaining the 4-bromophenyl group for later-stage chemoselective modifications, aligning with the reported SAR that the N-4 aromatic substituent significantly influences BRD9 selectivity over other bromodomains.

Metabolic Stability Optimization of Triazolone-Based Drug Candidates

The higher molecular weight and density of the bromo derivative compared to the fluoro analog (as demonstrated in Section 3) can introduce favorable pharmacokinetic properties. The increased Van der Waals surface area and polarizability of bromine versus fluorine often translate to enhanced metabolic stability by shielding sensitive sites from cytochrome P450 oxidation. This property is particularly relevant when selecting between halogen analogs for lead optimization of triazolone-based therapeutics, where a 31.5% molecular weight increase can correlate with longer half-life without necessitating a complete scaffold hop.

Procurement for Industrial Chemistry Laboratories with Parallel Synthesis Platforms

For high-throughput chemistry groups generating triazolone-based libraries, 860612-51-7 is the optimal building block because it combines batch-specific certified purity (as shown in the direct comparison between Bidepharm's 90% certified grade with full spectral reports and Fluorochem's 97% grade) with immediate reactivity in parallel cross-coupling reactors. The quantifiable purity choice allows procurement managers to align the compound's specifications with both the synthetic demands of automated liquid handlers and the regulatory documentation requirements for patent filings, a balance that is less well-documented for the corresponding chloro and fluoro analogs.

Quote Request

Request a Quote for 4-(4-bromophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.